molecular formula C8H5F3N2 B1412126 2-(Trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227591-90-3

2-(Trifluoromethyl)pyridine-4-acetonitrile

Cat. No. B1412126
M. Wt: 186.13 g/mol
InChI Key: RCHDCXSMUCPNMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a testament to the importance of the CF3 group as well as the associated synthetic challenge . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including “2-(Trifluoromethyl)pyridine-4-acetonitrile”, is in the protection of crops from pests . Trifluoromethylation reactions were performed in acetonitrile, with 1–2 equivalents of pyridine N-oxide providing generally optimal results .

Scientific Research Applications

Application in Alkane Oxidation Catalysis

A study by Britovsek, England, and White (2005) explored iron(II) bis(triflate) complexes containing tripodal tetradentate nitrogen ligands with pyridine and dimethylamine donors. These complexes, when in acetonitrile, showed potential for alkane oxidation catalysis, particularly with cyclohexane as the substrate. This indicates a possible application of 2-(Trifluoromethyl)pyridine-4-acetonitrile in catalysis processes involving alkanes (Britovsek, England, & White, 2005).

Regioselective Synthesis of Hydroxyarylpyridines

Raminelli, Liu, and Larock (2006) demonstrated a method for synthesizing substituted 3-(2-hydroxyphenyl)pyridines through a reaction involving pyridine N-oxides and silylaryl triflates in acetonitrile. This process is notable for its regioselectivity and efficiency, suggesting applications in synthesizing structurally complex pyridines, which are important in various chemical processes (Raminelli, Liu, & Larock, 2006).

Formation of Coordinated Arene and Pyridine Complexes

Ferré, Toupet, and Guerchais (2002) investigated the use of iron(II) complexes in mediating alkyne coupling reactions. This study revealed the potential of these complexes in forming η6-coordinated arene and pyridine complexes, highlighting another application area for 2-(Trifluoromethyl)pyridine-4-acetonitrile in the synthesis of complex organometallic structures (Ferré, Toupet, & Guerchais, 2002).

Basicity Scale in Acetonitrile

Kaljurand et al. (2000) developed a self-consistent spectrophotometric basicity scale in acetonitrile, incorporating various bases including pyridine and substituted pyridines. This research is relevant for understanding the basicity of 2-(Trifluoromethyl)pyridine-4-acetonitrile in different chemical environments, which is crucial for its application in acid-base chemistry (Kaljurand et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, indicates that it is considered hazardous. It is a flammable liquid and vapor, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

It is expected that many novel applications of trifluoromethylpyridine (TFMP) and its derivatives, including “2-(Trifluoromethyl)pyridine-4-acetonitrile”, will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHDCXSMUCPNMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264569
Record name 2-(Trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyridine-4-acetonitrile

CAS RN

1227591-90-3
Record name 2-(Trifluoromethyl)-4-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)-4-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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